2-{2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]acetamido}benzamide
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Description
2-{2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]acetamido}benzamide is a useful research compound. Its molecular formula is C17H15ClN4O2S and its molecular weight is 374.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.0604246 g/mol and the complexity rating of the compound is 509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit significant anti-inflammatory and analgesic activities . This suggests that the compound may interact with inflammatory pathways, possibly targeting enzymes like cyclo-oxygenase (COX) that play a key role in inflammation .
Mode of Action
It’s known that non-steroidal anti-inflammatory drugs (nsaids) mediate their anti-inflammatory activity chiefly through the inhibition of prostaglandin biosynthesis . Given the anti-inflammatory activity of benzothiazole derivatives, it’s plausible that this compound may also act by inhibiting prostaglandin biosynthesis.
Biochemical Pathways
The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively . By potentially inhibiting these pathways, the compound could reduce inflammation and pain.
Pharmacokinetics
The inhibitory concentrations of newly synthesized benzothiazole derivatives were compared with standard reference drugs, suggesting that these compounds may have favorable bioavailability .
Result of Action
Given the anti-inflammatory and analgesic activities of benzothiazole derivatives, it’s plausible that this compound may reduce inflammation and pain at the molecular and cellular levels .
Properties
IUPAC Name |
2-[[2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2S/c1-22(17-21-15-11(18)6-4-8-13(15)25-17)9-14(23)20-12-7-3-2-5-10(12)16(19)24/h2-8H,9H2,1H3,(H2,19,24)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXBPSXKOJCQEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1C(=O)N)C2=NC3=C(S2)C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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